molecular formula C9H8N2OS B8283861 2-(Thieno[3,2-b]pyridin-7-yl)acetamide

2-(Thieno[3,2-b]pyridin-7-yl)acetamide

Cat. No.: B8283861
M. Wt: 192.24 g/mol
InChI Key: WPAUAAYELOJPFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Thieno[3,2-b]pyridin-7-yl)acetamide is a useful research compound. Its molecular formula is C9H8N2OS and its molecular weight is 192.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H8N2OS

Molecular Weight

192.24 g/mol

IUPAC Name

2-thieno[3,2-b]pyridin-7-ylacetamide

InChI

InChI=1S/C9H8N2OS/c10-8(12)5-6-1-3-11-7-2-4-13-9(6)7/h1-4H,5H2,(H2,10,12)

InChI Key

WPAUAAYELOJPFA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C=CSC2=C1CC(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a high pressure flask, dissolve (thieno[3,2-b]pyridin-7-yl)acetic acid (3.02 g, 13.65 mmol) in absolute ethanol (100 mL). Add ammonium chloride (1.09 g, 20.38 mmol) to the solution. Cool the solution to −78° C. Condense ammonia gas into the solution by bubbling (15 minutes at 10 psi). Seal the flask and slowly bring to ambient temperature. Stir the reaction at room temperature for 4 days. Cool the reaction vessel to −78° C. Open the flask and allow it to slowly return to ambient pressure. Filter the contents and wash with water (10 mL) to obtain the title compound as a white solid (1.46 g). Concentrate the filtrate and triturate the residue with diethyl ether. Filter and wash with water (5 mL) to obtain additional pure product (0.46 g).
Name
(thieno[3,2-b]pyridin-7-yl)acetic acid
Quantity
3.02 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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